Estrone 3-sulfate sodium salt

Catalog No.
S623312
CAS No.
438-67-5
M.F
C18H22NaO5S
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estrone 3-sulfate sodium salt

CAS Number

438-67-5

Product Name

Estrone 3-sulfate sodium salt

IUPAC Name

sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

Molecular Formula

C18H22NaO5S

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1

InChI Key

NXIYWKXROFOTPA-ZFINNJDLSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Solubility

Soluble

Synonyms

Carentil, Climarest, Climopax, Congest, Conjugated Equine Estrogens, Conjugated Estrogenic Hormones, Conjugated Estrogenic Substances, Conjugated Estrogens, Dagynil, Equine Estrogens, Conjugated, Estro Feminal, Estro-Feminal, Estrogenic Hormones, Conjugated, Estrogenic Substances, Conjugated, Estrogens, Conjugated, Estrogens, Conjugated (USP), Femavit, Oestro Feminal, Oestro-Feminal, Oestrofeminal, Prelestrin, Premarin, Presomen, Progens, Transannon

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Estrone 3-sulfate sodium salt is a sodium salt form of estrone sulfate, a naturally occurring steroid hormone that plays a significant role in the regulation of various physiological processes in the human body. Its chemical formula is C18H21NaO5SC_{18}H_{21}NaO_5S and it has a molecular weight of approximately 372.41 g/mol. Estrone 3-sulfate is classified as an estrogenic compound and is primarily involved in the metabolism of estrogens, converting into estrone within the body. It is often used in hormone replacement therapies and has applications in treating menopausal symptoms, osteoporosis, and certain types of cancers, particularly breast cancer and prostate cancer .

CEs mimic the effects of naturally produced estrogens in the body. They primarily act by binding to estrogen receptors (ERs) located in various tissues like the uterus, breasts, and vagina. ER binding triggers a cascade of cellular events, influencing gene expression and regulating numerous physiological processes.

In the context of menopause, CEs help alleviate symptoms by replacing the declining levels of natural estrogen. They can reduce hot flashes, improve vaginal lubrication, and maintain bone density.

CE use is associated with both benefits and risks. While it can effectively treat menopausal symptoms, potential side effects and long-term risks require careful consideration [].

  • Increased risk of blood clots

    CEs can increase the risk of developing blood clots in the legs (deep vein thrombosis) or lungs (pulmonary embolism).

  • Cancer risk

    Studies suggest a potential link between long-term Premarin use and an increased risk of certain cancers, including breast and endometrial cancer.

  • Other risks

    CEs may also increase the risk of stroke, heart attack, and gallbladder disease.

Neuroprotection:

Studies suggest Premarin may offer neuroprotective benefits in certain conditions. Research using animal models of spinal cord injury (SCI) demonstrates its potential to:

  • Attenuate inflammation
  • Protect cells and tissues
  • Improve locomotor function

These findings warrant further investigation to determine the potential of Premarin for treating or managing SCI in humans.

Cognitive Function:

Research suggests Premarin may influence cognitive function, particularly in postmenopausal women. Studies using ovariectomized (Ovx) rats, which mimic the hormonal changes of menopause, demonstrate its potential to:

  • Enhance multiple cognitive functions
  • Increase the number of neurons involved in memory and learning
  • Prevent scopolamine-induced amnesia

However, the effects are dose-dependent and require further investigation to understand their implications for human use.

Other Potential Applications:

Premarin is also being explored for its potential in treating or managing other conditions, including:

  • Dysfunctional uterine bleeding: Studies show its effectiveness in stopping abnormal uterine bleeding .
  • Osteoporosis: While not currently approved for this use, some research suggests Premarin may have a role in bone health .
Typical of steroid sulfates. It can be hydrolyzed to release estrone and sulfate ions under acidic or enzymatic conditions. The compound also interacts with various enzymes and transport proteins, notably inhibiting organic anion transport polypeptide 1B1, which is crucial for drug metabolism .

The general reaction for hydrolysis can be represented as follows:

Estrone 3 sulfate sodium salt+H2OEstrone+Na++SO42\text{Estrone 3 sulfate sodium salt}+\text{H}_2\text{O}\rightarrow \text{Estrone}+\text{Na}^++\text{SO}_4^{2-}

Estrone 3-sulfate sodium salt exhibits significant biological activity as an estrogenic compound. It binds to estrogen receptors, influencing gene expression and cellular functions related to reproduction, bone density, and cardiovascular health. Its selective inhibition of organic anion transport polypeptide 1B1 suggests a role in modulating drug absorption and metabolism, which is particularly relevant in pharmacological contexts . Additionally, it has been studied for its potential use in targeting breast cancer cells due to its selective binding properties .

The synthesis of estrone 3-sulfate sodium salt can be achieved through several methods:

  • Chemical Synthesis: This involves the sulfation of estrone using sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group at the C3 position.
    Estrone+SO3Estrone 3 sulfate\text{Estrone}+\text{SO}_3\rightarrow \text{Estrone 3 sulfate}
  • Biotransformation: Microbial or enzymatic methods can also be employed to convert estrone into estrone 3-sulfate through sulfotransferase enzymes.
  • Salt Formation: The sodium salt form can be obtained by neutralizing estrone 3-sulfate with sodium hydroxide or sodium carbonate.

Estrone 3-sulfate sodium salt has several applications:

  • Hormonal Therapy: Used in hormone replacement therapy for alleviating menopausal symptoms.
  • Osteoporosis Prevention: Administered to prevent bone loss in postmenopausal women.
  • Cancer Treatment: Utilized in treating certain breast cancers and prostate cancers due to its estrogenic activity.
  • Research Tool: Employed in studies related to steroid metabolism and receptor interactions .

Research has indicated that estrone 3-sulfate sodium salt selectively inhibits organic anion transport polypeptide 1B1 over organic anion transport polypeptide 1B3, highlighting its unique pharmacokinetic profile. Studies have shown that at low concentrations, it can significantly affect drug transport mechanisms, which could have implications for drug-drug interactions when co-administered with other therapeutic agents .

Several compounds are structurally similar to estrone 3-sulfate sodium salt, each possessing unique properties:

Compound NameChemical FormulaKey Features
EstradiolC18H24O2C_{18}H_{24}O_2A more potent estrogen than estrone; used extensively in hormone therapies.
EstriolC18H24O3C_{18}H_{24}O_3A weaker estrogen often found during pregnancy; used for hormone replacement.
EstroneC18H22O2C_{18}H_{22}O_2Precursor to other estrogens; plays a key role in menstrual cycle regulation.
Dehydroepiandrosterone sulfateC19H28O4SC_{19}H_{28}O_4SAn androgen precursor that also exhibits estrogenic activity; involved in adrenal function.

Uniqueness of Estrone 3-Sulfate Sodium Salt

Estrone 3-sulfate sodium salt's uniqueness lies in its specific sulfate group at the C3 position, which alters its solubility and bioavailability compared to other estrogens. This modification enhances its stability and allows for targeted therapeutic applications while minimizing side effects associated with other forms of estrogen therapy .

Atomic Composition and Molecular Formula (C₁₈H₂₁NaO₅S)

Estrone 3-sulfate sodium salt possesses the molecular formula C₁₈H₂₁NaO₅S, representing a steroid sulfate compound with distinct atomic composition characteristics [2] [3]. The molecular structure consists of eighteen carbon atoms forming the characteristic steroid backbone, twenty-one hydrogen atoms, one sodium cation, five oxygen atoms, and one sulfur atom [2] [5]. This compound represents the sodium salt form of estrone 3-sulfate, which is functionally related to estrone as the parent steroid molecule [1].

The atomic arrangement follows the typical steroid configuration with four fused rings designated as the A, B, C, and D rings according to standard steroid nomenclature [1]. The sulfate group is specifically attached at the 3-position of the estrone molecule, creating the sulfate ester linkage that defines this compound's chemical identity [2] [7]. The sodium ion serves as the counterion to balance the negative charge of the sulfate group, forming the stable sodium salt derivative [2] [3].

Structural Configuration and Stereochemistry

The stereochemical configuration of estrone 3-sulfate sodium salt exhibits multiple chiral centers that determine its three-dimensional structure and biological properties [29]. The compound contains four defined stereocenters within its molecular framework, contributing to its specific spatial arrangement [7]. The steroid nucleus maintains the characteristic trans-anti-trans-anti configuration typical of estrogen derivatives [29].

The stereochemistry at position 8 is designated as R, position 9 as S, position 13 as S, and position 14 as S, following the Cahn-Ingold-Prelog priority rules [7] [12]. This specific stereochemical arrangement is critical for the compound's chemical stability and molecular recognition properties [29] [30]. The sulfate group attachment at the C-3 position occurs through an ester linkage with the phenolic hydroxyl group of the A-ring, maintaining the planar aromatic character of this region [1] [34].

The three-dimensional conformation places the sulfate group in a position that significantly influences the compound's solubility characteristics and chemical reactivity compared to the parent estrone molecule [15] [32]. The presence of the sodium cation creates an ionic interaction that affects the overall molecular geometry and intermolecular associations [7].

Physical Properties and Stability

Molecular Weight (372.41 g/mol)

The molecular weight of estrone 3-sulfate sodium salt is precisely 372.41 grams per mole, as determined through accurate mass spectrometry and confirmed by multiple analytical sources [2] [3] [5]. This molecular weight reflects the combined atomic masses of all constituent atoms in the molecular formula C₁₈H₂₁NaO₅S [2]. The molecular weight places this compound within the typical range for steroid sulfate derivatives, being slightly higher than the free acid form due to the presence of the sodium counterion [7].

Comparative molecular weight analysis reveals that estrone 3-sulfate sodium salt has a molecular weight that is 22.95 atomic mass units higher than the corresponding free acid form, representing the mass contribution of the sodium ion [2] [7]. This molecular weight determination is fundamental for analytical quantification methods and pharmaceutical formulation considerations [5].

Solubility Characteristics

The solubility profile of estrone 3-sulfate sodium salt demonstrates distinct characteristics across different solvent systems, reflecting its ionic nature and hydrophilic properties [2] [3] [9]. In aqueous solutions, the compound exhibits slight solubility due to the presence of the hydrophilic sulfate sodium salt moiety, which contrasts markedly with the lipophilic nature of unconjugated estrone [15].

Solvent SystemSolubilityCharacteristics
WaterSlightly solubleEnhanced by ionic nature
Methanol19.60-20.40 mg/mLClear, colorless to faintly yellow solution
Dimethyl sulfoxide~0.5 mg/mLIn 1:1 DMSO:PBS mixture
Ethanol~2 mg/mLModerate solubility

The methanol solubility of 19.60-20.40 milligrams per milliliter represents the highest documented solubility for this compound, producing clear solutions that range from colorless to faintly yellow [10] [23]. In dimethyl sulfoxide, the compound achieves approximately 0.5 milligrams per milliliter solubility when mixed with phosphate-buffered saline in a 1:1 ratio [9]. The enhanced aqueous solubility compared to unconjugated steroids is attributed to the hydrophilic sulfate group, which facilitates hydrogen bonding with water molecules [15].

Stabilization with Tris (~35%)

Commercial formulations of estrone 3-sulfate sodium salt commonly incorporate tris(hydroxymethyl)aminomethane as a stabilizing agent at approximately 35 percent by weight [2] [10] [13]. This stabilization approach addresses the inherent hygroscopic nature of the compound and prevents degradation during storage and handling [2] [3]. The tris buffer system maintains chemical stability by controlling pH fluctuations that could promote hydrolysis of the sulfate ester linkage [10] [13].

The 35 percent tris content represents a significant proportion of the total formulation weight, indicating its critical role in maintaining compound integrity [10] [18]. This stabilization strategy is employed across multiple commercial suppliers and reflects industry-standard practices for steroid sulfate preservation [13] [14]. The tris-stabilized formulations demonstrate enhanced shelf stability and reduced susceptibility to moisture-induced degradation compared to non-stabilized preparations [10].

Storage conditions for tris-stabilized estrone 3-sulfate sodium salt typically require temperatures of -20°C to maintain optimal stability over extended periods [2] [3] [10]. The hygroscopic nature of the compound necessitates protection from atmospheric moisture, which the tris stabilization system helps mitigate [2] [3].

Comparative Analysis with Related Steroid Sulfates

The comparative analysis of estrone 3-sulfate sodium salt with related steroid sulfates reveals both structural similarities and distinct differences that influence their respective physicochemical properties [20] [22] [25]. Steroid sulfates as a class share common structural features including the steroid backbone and sulfate ester functionality, yet exhibit significant variations in molecular weight, solubility, and biological activity [20] [22].

CompoundMolecular FormulaMolecular Weight (g/mol)Carbon AtomsSteroid TypeSulfate Position
Estrone 3-sulfate sodium saltC₁₈H₂₁NaO₅S372.4118EstrogenC-3
Estradiol 3-sulfate sodium saltC₁₈H₂₃NaO₅S374.4318EstrogenC-3
Androsterone sulfateC₁₉H₃₀O₅S370.5019AndrogenC-3
Dehydroepiandrosterone sulfateC₁₉H₂₇NaO₅S390.5019Androgen precursorC-3
Cortisol 21-sulfateC₂₁H₃₀O₈S442.5021CorticosteroidC-21

Estrone 3-sulfate sodium salt exhibits intermediate molecular weight characteristics compared to other steroid sulfates, with a molecular weight of 372.41 grams per mole positioning it between androsterone sulfate (370.50 g/mol) and estradiol 3-sulfate sodium salt (374.43 g/mol) [22] [25]. The eighteen-carbon steroid framework places it within the estrogen class, distinguished from the nineteen-carbon androgens and twenty-one-carbon corticosteroids [25] [27].

The sulfate attachment at the C-3 position is shared with most steroid sulfates, including androsterone sulfate and dehydroepiandrosterone sulfate, reflecting the common metabolic pathway for steroid conjugation [22] [25] [28]. However, cortisol 21-sulfate represents an exception with sulfation occurring at the C-21 position, demonstrating alternative conjugation sites within steroid metabolism [16].

Solubility characteristics among steroid sulfates show similar patterns, with all demonstrating enhanced hydrophilicity compared to their unconjugated parent compounds [15] [21]. The presence of sodium counterions in estrone 3-sulfate sodium salt and dehydroepiandrosterone sulfate contributes to their ionic character and influences their dissolution properties in aqueous media [25] [28].

The stereochemical complexity varies among steroid sulfates, with estrone 3-sulfate sodium salt containing four chiral centers compared to the more complex arrangements found in corticosteroid derivatives [29]. This stereochemical variation influences molecular recognition properties and potential interactions with biological transport systems [15] [20].

Estrone 3-sulfate sodium salt represents the sodium salt form of estrone sulfate, a naturally occurring sulfated estrogen conjugate that serves as a crucial component in human steroid hormone metabolism [1] [2]. The endogenous production of estrone 3-sulfate occurs through a well-characterized biosynthetic pathway involving the sulfation of free estrogens by specialized sulfotransferase enzymes.

The primary endogenous production mechanism involves the cytosolic sulfotransferase-mediated conjugation of estrone and estradiol with sulfate groups derived from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate donor [3] [4]. This conjugation reaction transforms biologically active estrogens into their inactive sulfated forms, creating a dynamic equilibrium between active and inactive estrogen pools within target tissues [1] [2].

Estrone 3-sulfate serves as a major circulating reservoir for estrogens in both males and females, with concentrations significantly exceeding those of unconjugated estrogens [1] [5]. The compound functions as a long-lasting storage form that can be converted back to active estrogens through the action of steroid sulfatase when biological activity is required [6] [7].

Sulfotransferase-Mediated Synthesis

Role of SULT1E1 (Estrogen Sulfotransferase)

Sulfotransferase 1E1 (SULT1E1), also known as estrogen sulfotransferase, represents the primary enzyme responsible for the formation of estrone 3-sulfate from its parent estrogen compounds [3] [8]. SULT1E1 exhibits exceptional specificity and high affinity for estrogens, distinguishing it from other sulfotransferase isoforms in the human enzymatic repertoire [3] [9].

The enzyme catalyzes the transfer of sulfate groups from PAPS to the 3-hydroxyl position of estrogens, utilizing a highly conserved catalytic mechanism [3] [10]. SULT1E1 demonstrates nanomolar affinity for its primary substrates, enabling effective sulfation at physiological estrogen concentrations [3] [11]. This high-affinity interaction positions SULT1E1 as a critical regulatory enzyme in estrogen homeostasis, capable of rapidly inactivating estrogens to prevent excessive estrogenic stimulation in target tissues [3] [9].

The enzyme exhibits tissue-specific expression patterns, with particularly high activity detected in liver, endometrium, mammary tissue, and gastrointestinal tract [12]. Immunohistochemical studies have revealed marked SULT1E1 immunoreactivity in hepatocytes, adrenal gland zones, smooth muscle cells, Leydig cells, and syncytiotrophoblast of placental tissue [12].

Substrate Specificity and Enzyme Kinetics

SULT1E1 demonstrates remarkable substrate specificity with distinct kinetic parameters for different estrogenic compounds. The enzyme exhibits its highest affinity for estradiol, with Michaelis-Menten constant (Km) values ranging from 5 ± 0.8 nanomolar to 29 nanomolar depending on experimental conditions [3]. Estrone displays slightly lower affinity with Km values approximately 0.17 micromolar [3].

Table 1: SULT1E1 Substrate Specificity and Kinetic Parameters

SubstrateKm ValueSubstrate Characteristics
Estradiol (E2)5 ± 0.8 nMMost active estrogen receptor agonist
Estradiol (E2)29 nMAlternative measurement conditions
Estrone (E1)~0.17 μMPrimary precursor for estradiol
Ethinylestradiol (EE2)6.7 ± 0.1 nMSynthetic estrogen
Dehydroepiandrosterone (DHEA)~0.85 μMAndrogen precursor
Fulvestrant0.2 ± 0.02 μMEstrogen receptor antagonist
Thyroxine (T4)22.6 ± 1.0 μMThyroid hormone
Triiodothyronine (T3)25.7 ± 10.4 μMActive thyroid hormone

The enzyme displays unique kinetic behavior, including substrate inhibition at higher estrogen concentrations due to the formation of catalytically incompetent enzyme-substrate complexes [3] [13]. This phenomenon serves as an additional regulatory mechanism preventing excessive sulfation under conditions of elevated estrogen exposure.

SULT1E1 also demonstrates catalytic activity toward various synthetic estrogens and pharmaceutical compounds, including tamoxifen metabolites, fulvestrant, and tibolone derivatives [3]. The enzyme's broad substrate recognition capabilities extend to certain flavonoids and other phenolic compounds, though with generally lower affinity compared to natural estrogens [3] [9].

Metabolic Interconversion with Estrone and Estradiol

The metabolic interconversion between estrone 3-sulfate, estrone, and estradiol represents a complex bidirectional system characterized by specific transfer factors that quantify the efficiency of each conversion pathway [14] [5] [15]. These interconversions establish a dynamic equilibrium that regulates local estrogen availability in target tissues.

Table 2: Metabolic Interconversion Transfer Factors

Conversion PathwayTransfer FactorBiological Significance
Estrone to Estrone Sulfate (ρE1→E1S)0.54Formation of inactive storage form
Estradiol to Estrone Sulfate (ρE2→E1S)0.65Direct inactivation of most potent estrogen
Estrone Sulfate to Estrone (ρE1S→E1)0.21Activation to moderately active estrogen
Estrone Sulfate to Estradiol (ρE1S→E2)0.014Direct conversion to most potent estrogen

The sulfation pathway predominates over the reverse hydrolysis reactions, ensuring effective estrogen inactivation under normal physiological conditions [14] [15]. The conversion of estrone sulfate back to active estrogens occurs through steroid sulfatase-mediated hydrolysis, followed by potential reduction to estradiol via 17β-hydroxysteroid dehydrogenases [7] [4].

Tissue-specific expression of metabolic enzymes creates distinct patterns of estrogen interconversion. Breast cancer tissues, for example, demonstrate enhanced steroid sulfatase activity compared to normal breast tissue, facilitating increased local estrogen formation from circulating estrone sulfate [6] [7]. This tissue-specific metabolism contributes to the pathophysiology of hormone-dependent cancers by maintaining elevated local estrogen concentrations despite systemic estrogen depletion [16].

Production Rates in Biological Systems

Male Production Parameters (77 μg/day)

In healthy adult males, estrone 3-sulfate production averages 77 micrograms per day, representing a significant component of the male estrogen economy [14] [5] [17] [15]. This production rate reflects the combined contributions of testicular estrogen synthesis and peripheral conversion of androgens to estrogens in various tissues including adipose tissue, bone, and brain [18].

Male estrone sulfate production occurs primarily through the aromatase-mediated conversion of androstenedione to estrone, followed by sulfation via SULT1E1 [18]. The testicular contribution accounts for approximately 20 percent of total estrogen production, with the remaining 80 percent derived from peripheral tissue conversion [18]. This distributed production system ensures consistent estrone sulfate availability for conversion to active estrogens in target tissues requiring estrogenic signaling.

The relatively high production rate in males underscores the physiological importance of estrogens in male reproductive and non-reproductive functions, including bone homeostasis, cardiovascular protection, and cognitive function [18]. Elevated estrone sulfate concentrations in seminal fluid and testicular venous blood, reaching nanomolar levels comparable to those observed in females, demonstrate the crucial role of this pathway in male reproductive physiology [18].

Female Production Parameters (Follicular: 95 μg/day; Luteal: 182 μg/day)

Female estrone 3-sulfate production exhibits characteristic cyclical variation corresponding to menstrual cycle phases, with follicular phase production averaging 95 micrograms per day and luteal phase production reaching 182 micrograms per day [14] [5] [17] [15]. This pronounced increase reflects the enhanced ovarian estrogen synthesis occurring during the luteal phase under the influence of luteinizing hormone and follicle-stimulating hormone.

Table 3: Production Rates and Metabolic Clearance Parameters

ParameterValuePopulation
Male Production Rate77 μg/dayHealthy adult males
Female Follicular Phase Production95 μg/dayPremenopausal women
Female Luteal Phase Production182 μg/dayPremenopausal women
Metabolic Clearance Rate157 L/dayBoth sexes
Clearance Rate Range70-292 L/dayIndividual variation

The cyclical variation in production rates correlates directly with ovarian estradiol and estrone synthesis, demonstrating the tight coupling between primary estrogen production and subsequent sulfation [14] [15]. During the follicular phase, developing follicles contribute modest amounts of estrogens that undergo hepatic and peripheral sulfation. The luteal phase increase reflects corpus luteum steroidogenesis, which substantially elevates circulating estrogen levels and consequently increases sulfation flux [14].

Plasma estrone sulfate concentrations mirror these production rate changes, ranging from approximately 2.51 nanomolar during the follicular phase to 5.33 nanomolar during the luteal phase [19]. These concentrations exceed those of unconjugated estrogens by 5-10 fold, confirming estrone sulfate's role as the predominant circulating estrogen throughout the menstrual cycle [19] [20].

Metabolic Clearance Rate (157 L/day)

The metabolic clearance rate of estrone 3-sulfate averages 157 liters per day across both male and female populations, with individual variation ranging from 70 to 292 liters per day [14] [5] [17] [15]. This clearance rate represents the volume of plasma completely cleared of estrone sulfate per unit time, providing a quantitative measure of the compound's elimination efficiency from the circulation.

The relatively slow clearance rate compared to unconjugated estrogens reflects the hydrophilic nature of the sulfated conjugate, which limits passive diffusion across cell membranes and requires active transport mechanisms for cellular uptake [1] [21]. Organic anion transporting polypeptides (OATPs), including OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1, and OATP4A1, facilitate the cellular uptake of estrone sulfate in target tissues [1] [21].

The prolonged plasma half-life resulting from this slow clearance rate supports estrone sulfate's function as a circulating hormone reservoir [14] [15]. Unlike free estrogens, which undergo rapid hepatic metabolism and excretion, estrone sulfate maintains stable plasma concentrations over extended periods, enabling sustained delivery to peripheral tissues expressing steroid sulfatase activity [14] [17].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.10856425 g/mol

Monoisotopic Mass

373.10856425 g/mol

Heavy Atom Count

25

Appearance

White to Off-White Solid

Melting Point

Can range from 173-282 °C depending of the component

UNII

6K6FDA543A

Related CAS

481-97-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (43.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (82.65%): May cause cancer [Danger Carcinogenicity];
H351 (17.35%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (61.22%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The conjugated estrogens are indicated for several different conditions including: - Treatment of moderate to severe vasomotor symptoms due to menopause. - Treatment of moderate to severe symptoms of vulvar and vaginal atrophy due to menopause. - Treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. - Palliative treatment of breast cancer in appropriately selected patients with metastatic disease. - Palliative treatment of androgen-dependent carcinoma of the prostate. - Preventive therapy of postmenopausal osteoporosis.
FDA Label

MeSH Pharmacological Classification

Estrogens

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CA - Natural and semisynthetic estrogens, plain
G03CA57 - Conjugated estrogens

Mechanism of Action

The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

12126-59-9
438-67-5

Absorption Distribution and Excretion

The conjugated estrogens are well absorbed in the gastrointestinal tract and the maximum plasma concentration of the conjugated estrogens is reached after 7 hours depending on the estrone component. The maximal plasma concentration of conjugated estrogens after multiple doses of 0.45 mg is reported to be of 2.6 ng/ml with an AUC in the steady state of 35 ng.h/ml. Unconjugated estrogens are known to be cleared from the circulation at a faster rate than their ester forms.
The conjugated estrogens are eliminated mainly in the urine. In this renal elimination, it is possible to find 17 beta-estradiol, estrone, estriol, as well as the glucuronide and sulfate conjugates of the estrogens.
The physiological distribution of estrogens in the body is very similar to what is seen in endogenous estrogens and hence, it is widely distributed. The conjugated estrogens are mainly found in the sex hormone target organs.
The reported normal clearance rate for estrogens is of approximately 615 L/m2.

Metabolism Metabolites

The conjugated estrogens are metabolized by a number of different pathways. One of the metabolic pathways of the conjugated estrogens is driven by the action of the cytochrome isoenzyme CYP3A4. On the other hand, the conjugated estrogens can also be processed by a dynamic equilibrium of metabolic interconversion and sulfate conjugation. Some of the principal metabolic reactions of the conjugated estrogens are driven by the conversion of 17beta-estradiol to estrone and the further change to estriol. A portion of the administered conjugated estrogens will remain in the blood as sulfate conjugates which serve as a circulating reservoir for the generation of new estrogens. In the endometrium, equilin is metabolized to 2-hydroxy and 4-hydroxy equilin as well as 2-hydroxy and 4-hydroxy estradiol. This hydroxylation process is very large in various of the components of the conjugated estrogens and hence, the major metabolites in urine are known to be 17-ketosteroid-16-alpha-hydroxy estrone, 16-alpha-hydroxy-17-beta-dihydro equilin and 16-alpha-hydroxy-17-beta-dihydroequilenin.

Wikipedia

Sodium estrone sulfate

Biological Half Life

The median half-life of the conjugated estrogens is reported to be of 17 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types